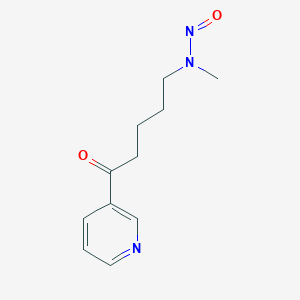

[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone

Vue d'ensemble

Description

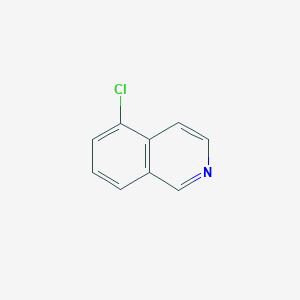

Synthesis Analysis

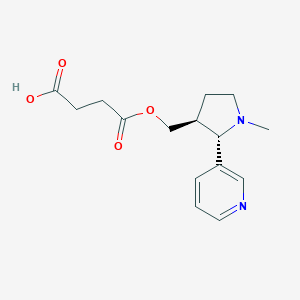

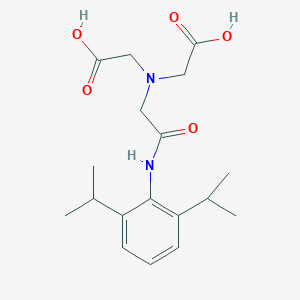

The synthesis of NNK-related compounds involves complex organic reactions, demonstrating the intricate steps required to produce NNK and its analogs. For instance, the synthesis of ipomeanol analogs, designed to inhibit NNK metabolism, showcases the synthetic strategies employed to create inhibitors of NNK activation, highlighting the role of lipophilicity in the molecule for effective inhibition of NNK metabolism (Desai et al., 1995).

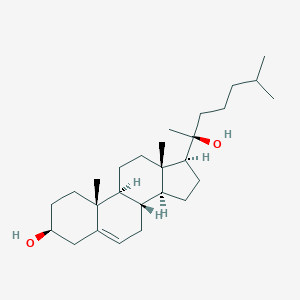

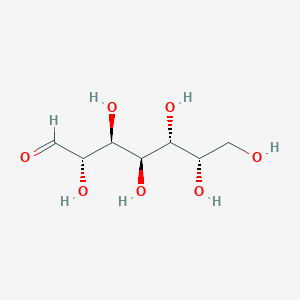

Molecular Structure Analysis

The molecular structure of NNK and its derivatives reveals the significance of the nitrosamine group in its carcinogenic activity. Studies involving the crystal structures of NNK analogs provide insights into the molecular interactions that might influence its bioactivity and stability (Guo et al., 2014).

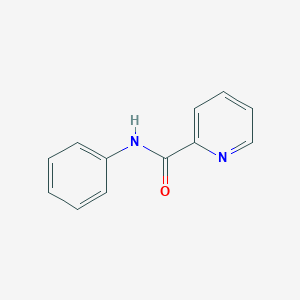

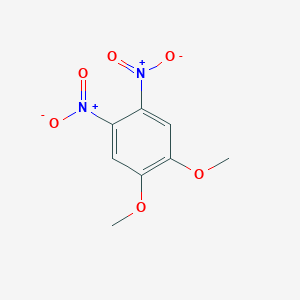

Chemical Reactions and Properties

NNK undergoes various metabolic reactions, including alpha-hydroxylation, which is crucial for its activation into carcinogenic intermediates. Cytochrome P450 enzymes play a significant role in this metabolic process, with different isoforms contributing to the metabolism of NNK in organs like the lung and liver. The production of metabolites such as 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) and 4-oxo-1-(3-pyridyl)-1-butanone (OPB) highlights the diverse metabolic pathways NNK undergoes (Peterson, Mathew, & Hecht, 1991).

Physical Properties Analysis

NNK's physical properties, such as solubility and volatility, are essential for understanding its behavior in biological systems and its environmental fate. While specific studies on NNK's physical properties are limited, analogous compounds provide a basis for inferring its characteristics.

Chemical Properties Analysis

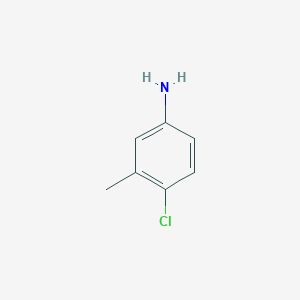

The chemical properties of NNK, including its reactivity and stability, are influenced by its nitrosamine group. The compound's ability to form DNA-adducts through its metabolic activation is a key aspect of its carcinogenic potential. Studies on the inhibition of NNK's metabolic activation, such as those involving phenethyl isothiocyanate (PEITC), provide insights into strategies for reducing NNK's carcinogenic effects (Smith et al., 1996).

Applications De Recherche Scientifique

Chemical Properties and Reactions :

- Maillard Reaction : 5-Hydroxy-3-mercapto-2-pentanone is a key intermediate in the degradation of thiamine and the generation of aroma compounds, as identified by MS and NMR characterization (Cerny & Guntz-Dubini, 2008).

- Gas-Phase Reactions : The reaction of OH radicals with 5-hydroxy-2-pentanone at room temperature produces two dicarbonyl products, CH3C(O)CH2CHO and CH3C(O)CH2CH2CHO, with a specific rate constant (Aschmann, Arey, & Atkinson, 2003).

Carcinogenic Properties and Metabolism :

- Metabolite Detection : A sensitive method allows for the determination of the tobacco-specific carcinogen metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine (Jacob et al., 2008).

- Inhibition of NNK Metabolism : Analogues of 4-ipomeanol effectively inhibit NNK metabolism and lung tumor multiplicity in mice (Lin et al., 1992).

- DNA and Protein Interaction : Methyl hydroxylation of NNK leads to a species capable of covalently reacting with nucleophiles in DNA and protein (Peterson, Carmella, & Hecht, 1990).

Chemopreventive Potential :

- Ipomeanol Analogs : These analogs show potential as chemopreventive agents by inhibiting the metabolism of NNK, with lipophilicity playing a key role in this process (Desai et al., 1995).

Carcinogenesis and Molecular Biology :

- DNA Adducts : Pyridyloxobutyl DNA adducts from tobacco-specific nitrosamines have multiphasic disappearance in lung and liver tissues, suggesting the significant lifetime of more than one adduct in DNA (Peterson et al., 1991).

- Lung Cancer Mechanisms : Recent studies on the mechanisms of bioactivation and detoxification of NNK provide a clearer understanding of its role in lung cancer in smokers, although gaps in our understanding remain (Hecht, 1996).

Safety And Hazards

NNK is a potent carcinogen and is associated with lung tumor induction5. It is part of the residue of tobacco smoke, which has been dubbed “thirdhand smoke” and poses health hazards through dermal exposure, dust inhalation, and ingestion6.

Orientations Futures

Future research on NNK could focus on developing effective chemopreventive agents against lung cancer induced by tobacco smoke carcinogens5. A promising approach is the use of benzyl isothiocyanate and phenethyl isothiocyanate, which have been found to inhibit lung tumor formation5.

Propriétés

IUPAC Name |

N-methyl-N-(5-oxo-5-pyridin-3-ylpentyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-14(13-16)8-3-2-6-11(15)10-5-4-7-12-9-10/h4-5,7,9H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHAMSMJYGCRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCC(=O)C1=CN=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408855 | |

| Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone | |

CAS RN |

424788-94-3 | |

| Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

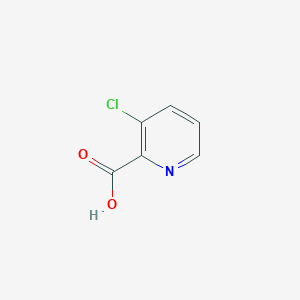

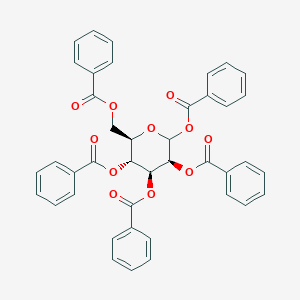

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

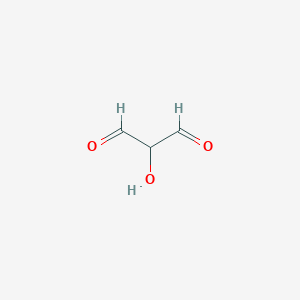

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.